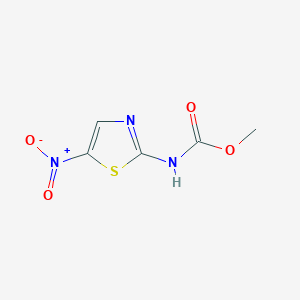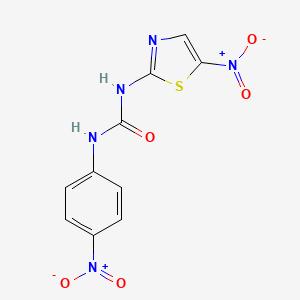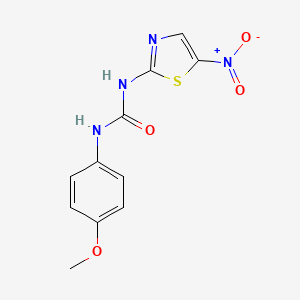
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (MNTU) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological processes. MNTU has been used in a variety of lab experiments, such as enzyme kinetics, protein-ligand interactions, and nucleic acid synthesis.
Mécanisme D'action
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea works by inhibiting the activity of enzymes that are involved in the production of nitric oxide. It does this by binding to the active site of the enzyme and preventing the formation of the nitric oxide. This inhibition leads to decreased production of nitric oxide and thus decreased levels of nitric oxide in the body.
Biochemical and Physiological Effects
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which can lead to decreased inflammation and improved cardiovascular health. It has also been found to reduce oxidative stress, which can lead to improved immune function. Additionally, 1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to increase the production of adenosine triphosphate (ATP), which is the energy source for cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. Additionally, it is a stable compound and does not degrade easily. However, there are some limitations to its use in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it can be toxic if not handled properly.
Orientations Futures
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has a wide range of potential applications in the scientific research field. It could be used to study the effects of nitric oxide on various biochemical and physiological processes. Additionally, it could be used to study the effects of oxidative stress on cells and the immune system. Additionally, it could be used to study the effects of ATP on cellular energy production. Finally, it could be used to study the effects of enzyme inhibitors on various biochemical pathways.
Méthodes De Synthèse
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is synthesized in the lab by reacting a mixture of 4-methoxyphenol and 5-nitrothiazole-2-thiol in the presence of a base, such as potassium carbonate. This reaction is carried out at room temperature for several hours, and the resulting product is a white solid. The solid is then purified and the desired compound is obtained.
Applications De Recherche Scientifique
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been widely used in scientific research due to its versatile properties. It has been used as a reagent in enzyme kinetics studies, as a catalyst in protein-ligand interactions, and as an inhibitor in nucleic acid synthesis. It has also been used as a substrate in the study of enzyme-catalyzed reactions, as a scavenger for reactive oxygen species, and as an inhibitor for the production of nitric oxide.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-19-8-4-2-7(3-5-8)13-10(16)14-11-12-6-9(20-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDWIVSWKXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


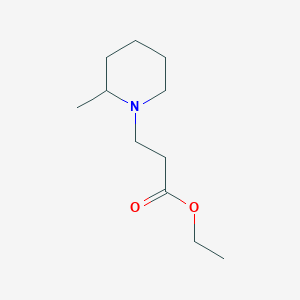
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

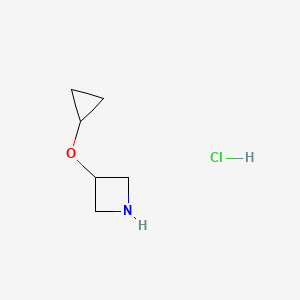

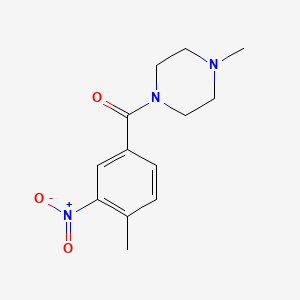
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
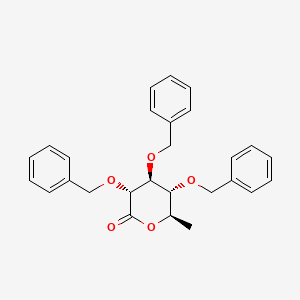
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)
